1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine;oxalic acid
Overview
Description
1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a butylphenoxy group and a methyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine typically involves a multi-step process. One common method includes the reaction of 4-(4-butan-2-ylphenoxy)butyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion. The resulting product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar phenolic structure, used in the production of antioxidants and UV absorbers.
4-sec-Butylphenoxyacetic acid: Shares the butylphenoxy moiety, used in various chemical syntheses.
Conclusion
1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine;oxalic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
1-[4-(4-butan-2-ylphenoxy)butyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O.C2H2O4/c1-4-17(2)18-7-9-19(10-8-18)22-16-6-5-11-21-14-12-20(3)13-15-21;3-1(4)2(5)6/h7-10,17H,4-6,11-16H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWXWIEIKVIDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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